N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is an organic compound that belongs to the class of amines. This compound features a methoxybenzyl group and a pyrazolylmethyl group attached to a central amine nitrogen atom. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzyl chloride and 1-methyl-1H-pyrazole.
Nucleophilic Substitution: The 4-methoxybenzyl chloride undergoes nucleophilic substitution with an amine, such as methylamine, to form N-(4-methoxybenzyl)methylamine.
Alkylation: The resulting N-(4-methoxybenzyl)methylamine is then alkylated with 1-methyl-1H-pyrazole under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like thiols or amines.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary or primary amines.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine exerts its effects depends on its interaction with molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)-N-methylamine: Lacks the pyrazolylmethyl group.
N-(4-Methoxybenzyl)-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]amine: Contains an ethyl group instead of a methyl group on the pyrazole ring.
Uniqueness
N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is unique due to the specific combination of the methoxybenzyl and pyrazolylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-10-12(9-15-16)8-14-7-11-3-5-13(17-2)6-4-11/h3-6,9-10,14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGAXSYJAKVQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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